molecular formula C21H28N6O3S B2839312 4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797259-74-5

4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2839312
CAS RN: 1797259-74-5
M. Wt: 444.55
InChI Key: GFNXUDUFHDXOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H28N6O3S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

Potential Applications

  • Antimicrobial Activity : The study by El‐Kazak and Ibrahim (2013) on the synthesis, characterization, and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines shows the antimicrobial potential of triazolo and thiazolo derivatives. Such findings could suggest similar applications for the compound of interest, given its structural similarities El‐Kazak, A. M., & Ibrahim, M. (2013). Arkivoc, 2013, 282-293.

  • Anticancer Properties : Karayel's (2021) detailed study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole provides insights into the molecular mechanisms behind their anticancer activities. This research could be relevant for understanding the bioactive potential of structurally complex compounds like the one Karayel, A. (2021). Structural Chemistry, 32, 1247-1259.

properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-4-26-18(23-27(21(26)29)13-14-30-3)16-7-11-24(12-8-16)19(28)17-15(2)22-20(31-17)25-9-5-6-10-25/h5-6,9-10,16H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNXUDUFHDXOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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